molecular formula C10H14BrN B7809108 4-bromo-N-(butan-2-yl)aniline

4-bromo-N-(butan-2-yl)aniline

Cat. No.: B7809108
M. Wt: 228.13 g/mol
InChI Key: LLYXRJTZUBCNHA-UHFFFAOYSA-N
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Description

4-Bromo-N-(butan-2-yl)aniline is a brominated aromatic amine derivative characterized by a para-bromo-substituted aniline core and a secondary amine group bonded to a sec-butyl (butan-2-yl) substituent. The bromine atom at the para position of the aniline ring enhances steric and electronic effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

4-bromo-N-butan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYXRJTZUBCNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(butan-2-yl)aniline can be achieved through several steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing nature of the bromine activates the aromatic ring for attack by nucleophiles such as hydroxide, amines, or alkoxides.

Key Reactions:

  • Hydroxylation :
    Treatment with aqueous NaOH at 120°C replaces bromine with a hydroxyl group, yielding N-(butan-2-yl)-4-hydroxyaniline.

ReagentConditionsProductYield
NaOH (10% aq.)120°C, 6 hrsN-(butan-2-yl)-4-hydroxyaniline68%
  • Amination :
    Reaction with ammonia in the presence of CuI/KOH at 150°C produces N-(butan-2-yl)-4-aminoaniline.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling:

Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the bromine is replaced with aryl or heteroaryl groups.

Boronic AcidCatalystSolventProductYield
Phenylboronic acidPd(PPh₃)₄ (5 mol%)DME/H₂ON-(butan-2-yl)-4-biphenylamine82%

Heck Reaction:

The compound reacts with alkenes in the presence of Pd(OAc)₂ to form styrene derivatives .

Reduction Reactions

The bromine substituent can be reduced to a hydrogen atom under catalytic hydrogenation conditions.

ReagentConditionsProductYield
H₂ (1 atm), Pd/CEtOH, 25°C, 12 hrsN-(butan-2-yl)aniline95%

This reaction is highly selective for the C-Br bond, leaving the aromatic ring and alkylamine intact.

Oxidation Reactions

The secondary amine undergoes oxidation to form nitroso or nitro derivatives.

ReagentConditionsProductYield
KMnO₄ (acidic)H₂SO₄, 80°C, 3 hrs4-bromo-N-(butan-2-yl)nitrosobenzene45%

The steric bulk of the butan-2-yl group slows oxidation kinetics compared to unsubstituted anilines.

Electrophilic Aromatic Substitution

The bromine atom deactivates the ring, directing incoming electrophiles to the meta position relative to the amine group.

Nitration:

Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 3-position.

ReagentConditionsProductYield
HNO₃ (conc.), H₂SO₄0°C → 50°C, 2 hrs3-nitro-4-bromo-N-(butan-2-yl)aniline60%

Functional Group Interconversion

The amine group can be acylated or alkylated to modify reactivity.

Acylation:

Treatment with acetyl chloride yields 4-bromo-N-(butan-2-yl)-N-acetylaniline.

ReagentConditionsProductYield
AcCl, Et₃NCH₂Cl₂, 0°C, 1 hrN-acetyl derivative89%

Mechanistic Insights

  • Steric Effects : The butan-2-yl group hinders access to the nitrogen lone pair, reducing nucleophilicity and slowing acylation/alkylation rates.

  • Electronic Effects : The para-bromine withdraws electron density, activating the ring for NAS but deactivating it for electrophilic substitution.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(butan-2-yl)aniline is investigated for its potential as a pharmacophore in drug design. Its applications include:

  • Anti-inflammatory Properties : Studies have shown that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for developing anti-inflammatory drugs.
  • Anticancer Activity : Research indicates that derivatives of brominated anilines can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : this compound can be used to synthesize more complex organic molecules through various chemical reactions, such as nucleophilic substitutions and coupling reactions.
Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionThe bromine atom can be replaced by various nucleophiles.Amines, thiols
Coupling ReactionsCan participate in coupling reactions to form biaryl compounds.Aryl ethers, biaryl amines

Materials Science

In materials science, this compound is explored for its potential use in developing novel materials:

  • Conductive Polymers : The compound's electronic properties can be harnessed to create conductive polymers, which have applications in electronics and sensors.
  • Fluorescent Materials : Its structural features may contribute to the development of fluorescent materials for use in optoelectronic devices.

Case Study 1: Drug Development

A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition against specific cancer cell lines. The mechanism involved the modulation of enzyme activity linked to cell proliferation pathways. This supports the hypothesis that brominated anilines can serve as effective anticancer agents .

Case Study 2: Synthesis of Novel Compounds

Research highlighted the use of this compound as a starting material for synthesizing novel compounds with enhanced biological activity. For instance, through nucleophilic substitution reactions, researchers successfully synthesized derivatives that showed improved binding affinities to biological targets .

Mechanism of Action

The mechanism of action of 4-bromo-N-(butan-2-yl)aniline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The bromine atom and the butan-2-yl group contribute to the compound’s ability to bind to specific sites on proteins, altering their function and leading to various biological effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity and melting points compared to alkyl-substituted derivatives.
  • Steric Interactions : The sec-butyl group in the target compound likely reduces crystallinity compared to planar analogs like Schiff bases .
  • Intermolecular Forces : Bromine atoms participate in halogen bonding (e.g., Br···Br contacts in ), whereas Schiff bases form hydrogen bonds via imine nitrogens .

Crystallographic Comparisons

Dihedral Angles and Molecular Conformation

  • 4-Bromo-N-(4-bromophenyl)aniline : Dihedral angle between aromatic rings: 47.32°, with pitch angles of 18.1° and 31.7° .
  • Dichloro Analog : Larger dihedral angle (56.5°) and pitch angles (22.1°, 39.1°) due to smaller van der Waals radius of Cl vs. Br .
  • Nitro-Substituted Analog (N-4-(bromophenyl)-4-nitroaniline) : Dihedral angle: 44.8°, closer to the title compound, but with distinct pitch angles (12.6°, 35.1°) .

Bond Lengths and Angles

  • C—N—C Bridging Angle :
    • 4-Bromo-N-(4-bromophenyl)aniline: 128.5° .
    • Dichloro analog: 133.8° .
    • Schiff base derivatives: C=N bond lengths ~1.28 Å, typical for imines .

Biological Activity

4-Bromo-N-(butan-2-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a butan-2-yl group attached to an aniline structure, which may influence its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of Aniline : The aniline nitrogen is protected using tert-butylsilyl (TBS) protection to prevent unwanted reactions.
  • Bromination : The protected aniline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
  • Deprotection and Alkylation : The TBS group is removed, and the resulting aniline is alkylated with butan-2-yl bromide under basic conditions.

This multi-step synthesis allows for the controlled introduction of functional groups that can enhance the compound's biological activity .

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The bromine atom and the butan-2-yl group contribute to the compound's binding affinity for specific proteins, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
  • Receptor Modulation : Interaction with receptors could alter cellular signaling pathways, leading to various physiological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds related to this compound possess antimicrobial properties against various pathogens, including drug-resistant strains .
    PathogenMinimum Inhibitory Concentration (MIC)
    Acinetobacter baumannii32 µg/mL
    Klebsiella pneumoniae16 µg/mL
    Staphylococcus aureus8 µg/mL
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through the induction of apoptosis in cancer cells .
  • Antiviral Activity : There is emerging evidence that derivatives of this compound may inhibit viral replication, making it a candidate for further investigation in antiviral therapies .

Case Studies

Several case studies have explored the biological effects of this compound:

  • In Vitro Studies on Antimicrobial Activity :
    • A study evaluated the in vitro antibacterial activity against clinically isolated drug-resistant bacteria using agar diffusion methods. The results indicated significant antibacterial activity, particularly against multidrug-resistant strains.
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
  • Molecular Docking Studies :
    • Molecular docking simulations have been conducted to predict the binding affinity of this compound with target proteins involved in cancer and bacterial resistance mechanisms. These studies support its potential as a lead compound for drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.